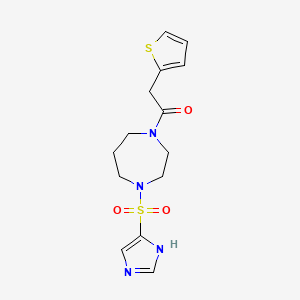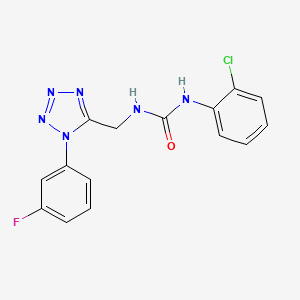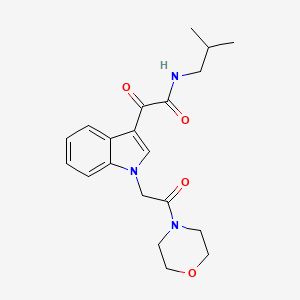
1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C22H22FN3O3 and its molecular weight is 395.434. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Researchers have developed various methodologies for synthesizing compounds with the 1,3,4-oxadiazole moiety, which is known for its biological activities. The synthesis often involves multi-step reactions, starting from specific precursors to achieve the desired 1,3,4-oxadiazole derivatives. For example, studies demonstrate the synthesis of compounds through click chemistry approaches and other synthetic pathways, leading to novel derivatives with potential pharmacological applications (Govindhan et al., 2017).
Antimicrobial and Antiallergy Activities
Several derivatives of the 1,3,4-oxadiazole and related compounds exhibit notable antimicrobial and antiallergy activities. The structural modification of these compounds, such as the introduction of various substituents, has been explored to enhance their biological activities. Research indicates that novel Schiff bases and isoxazole derivatives synthesized from related compounds show promising antimicrobial properties against a range of bacterial and fungal organisms (Puthran et al., 2019). Additionally, certain derivatives have been evaluated for their antiallergy activity, indicating their potential in treating allergic reactions (Walsh et al., 1989).
Pharmacological Screening and Antiproliferative Activity
Compounds with the 1,3,4-oxadiazole core have been subjected to pharmacological screening to evaluate their biological activities, including antiproliferative effects. These studies aim to identify compounds with potential as therapeutic agents in various medical conditions, including cancer. The synthesis and characterization of new derivatives, followed by screening for antimicrobial and antioxidant activities, contribute to the discovery of compounds with significant pharmacological potential (Dinesha et al., 2014).
Mechanism of Action
Target of Action:
Compound X primarily targets the dopamine D3 receptor . This receptor is a subtype of the dopamine receptor family and is predominantly expressed in the brain, particularly in regions associated with reward pathways, cognition, and motor control .
Mode of Action:
Upon binding to the dopamine D3 receptor, compound X modulates downstream signaling pathways. It acts as a partial agonist , meaning it activates the receptor but with less efficacy than the endogenous neurotransmitter dopamine. The activation of D3 receptors leads to altered intracellular signaling, including changes in cyclic adenosine monophosphate (cAMP) levels and protein kinase A (PKA) activity. These alterations influence neuronal excitability, gene expression, and synaptic plasticity .
Biochemical Pathways:
The affected pathways include:
- MAPK/ERK pathway : Compound X also modulates the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. This affects cell survival, differentiation, and synaptic plasticity .
Pharmacokinetics:
- Bioavailability : High first-pass metabolism limits oral bioavailability, necessitating frequent dosing .
Result of Action:
properties
IUPAC Name |
1-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-28-19-8-2-15(3-9-19)14-20(27)26-12-10-17(11-13-26)22-25-24-21(29-22)16-4-6-18(23)7-5-16/h2-9,17H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQQGAYOPFAROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-benzylindeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2833309.png)
![Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2833310.png)

![5-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole-2-thiol](/img/structure/B2833314.png)

![1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea](/img/structure/B2833317.png)
![(Z)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2833318.png)




![7-[(4-Bromophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2833326.png)
![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2833328.png)